Lipophilicity (XLogP3-AA): 2,4,7-Trimethyl vs. Unsubstituted and Monomethylated Analogs
The computed XLogP3-AA value of 2.6 for 2,4,7-trimethyl-1H-benzo[d]imidazole is substantially higher than that of unsubstituted benzimidazole, which ranges from 1.32 to 1.56 [1][2]. It also surpasses the XLogP of the monomethylated analog 2-methylbenzimidazole, which is approximately 2.15 [3]. This increased lipophilicity directly correlates with enhanced permeability across lipid bilayers and reduced aqueous solubility, a critical differentiator for applications requiring cellular penetration or specific solvent partitioning.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.6 |
| Comparator Or Baseline | Benzimidazole: 1.32-1.56; 2-Methylbenzimidazole: ~2.15 |
| Quantified Difference | ~1.0-1.3 log unit increase vs. benzimidazole; ~0.45 log unit increase vs. 2-methylbenzimidazole |
| Conditions | Computed property from chemical structure (PubChem release 2021.05.07) |
Why This Matters
For applications involving cell-based assays or permeability studies, this 2- to 4-fold increase in lipophilicity is a decisive factor in compound selection, impacting bioavailability predictions and in vitro assay design.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 260715, 2,4,7-Trimethyl-1H-benzo[d]imidazole. Retrieved April 19, 2026. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 5798, Benzimidazole. Retrieved April 19, 2026. View Source
- [3] Chemsrc. 2-methylbenzimidazole. Physical and Chemical Properties. Retrieved April 19, 2026. View Source
